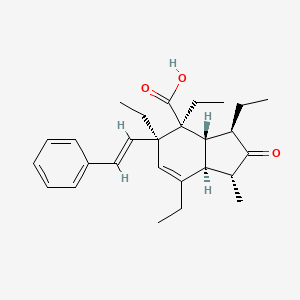
Spiculoic acid A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiculoic acid A is a carbobicyclic compound that is 2,3,3a,4,5,7a-hexahydro-1H-indene substituted by ethyl groups at positions 3, 4, 5 and 7, a methyl group at position 1, an oxo group at position 2, a 2-phenylethenyl group at position 5 and a carboxy group at position 4 (the 1R,3R,3aS,4S,5R,7aS stereoisomer). Isolated from Plakortis angulospiculatus, it exhibits cytotoxicity against human breast cancer MCF-7 cells. It has a role as a metabolite and an antineoplastic agent. It is a carbobicyclic compound, a cyclic ketone, an oxo monocarboxylic acid and a member of styrenes.
Scientific Research Applications
Total Synthesis and Biogenetic Hypothesis
Spiculoic acid A has attracted attention due to its complex structure and potential biological activities. A significant focus in research has been on its total synthesis. Mehta and Kundu (2005) outlined an enantioselective approach to synthesize spiculoic acid A, highlighting an intramolecular Diels-Alder reaction as a pivotal step (Mehta & Kundu, 2005). Similarly, Matsumura et al. (2009) achieved the first total synthesis of natural (+)-spiculoic acid A, emphasizing the importance of the Diels-Alder reaction in constructing its core skeleton (Matsumura et al., 2009).
Biological Activity and Marine Origin
Huang et al. (2004) isolated spiculoic acids A and B from the Caribbean marine sponge Plakortis angulospiculatus, noting spiculoic acid A's in vitro cytotoxicity against human breast cancer MCF-7 cells (Huang et al., 2004). This marine origin and potential antitumor activity underscore the compound's significance in medicinal chemistry.
Chemical Investigations and Anti-Inflammatory Activity
Ankisetty et al. (2010) explored the chemical constituents of Plakortis angulospiculatus, including spiculoic acid B. They assessed the anti-inflammatory activity of these compounds, contributing to the understanding of spiculoic acid's bioactivity (Ankisetty et al., 2010).
Stereochemical Studies
Research also delves into the stereochemistry of spiculoic acid A. Kirkham et al. (2006) reassessed the stereochemistry of an analogue synthesized by Mehta and Kundu, proposing a revised structure (Kirkham et al., 2006). Crossman and Perkins (2008) investigated the stereoselectivity of the intramolecular Diels-Alder reaction in a spiculoic acid model system, contributing to the understanding of its complex stereochemistry (Crossman & Perkins, 2008).
Biosynthetic Pathways
Pinto and Boddy (2012) examined the biosynthesis of spiculoic acid A, suggesting the involvement of non-canonical regioisomerization and a potential enzyme-catalyzed Diels-Alder reaction (Pinto & Boddy, 2012).
properties
Product Name |
Spiculoic acid A |
|---|---|
Molecular Formula |
C27H36O3 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
(1R,3R,3aS,4S,5R,7aS)-3,4,5,7-tetraethyl-1-methyl-2-oxo-5-[(E)-2-phenylethenyl]-1,3,3a,7a-tetrahydroindene-4-carboxylic acid |
InChI |
InChI=1S/C27H36O3/c1-6-20-17-26(8-3,16-15-19-13-11-10-12-14-19)27(9-4,25(29)30)23-21(7-2)24(28)18(5)22(20)23/h10-18,21-23H,6-9H2,1-5H3,(H,29,30)/b16-15+/t18-,21-,22+,23-,26-,27-/m1/s1 |
InChI Key |
ALLQJQBDLUMIQH-UOVLAWSHSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H]2[C@@H]([C@H](C1=O)C)C(=C[C@@]([C@@]2(CC)C(=O)O)(CC)/C=C/C3=CC=CC=C3)CC |
Canonical SMILES |
CCC1C2C(C(C1=O)C)C(=CC(C2(CC)C(=O)O)(CC)C=CC3=CC=CC=C3)CC |
synonyms |
spiculoic acid A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-[2-(5-chloro-2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]hexanamide](/img/structure/B1247000.png)
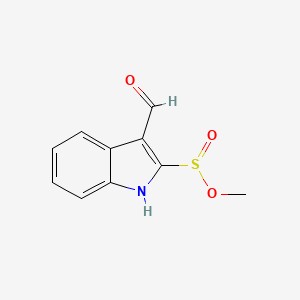

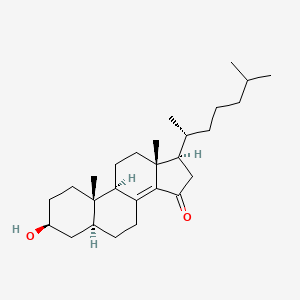
![(1'S,6'S,7'R,8R,9'S)-7-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1247006.png)
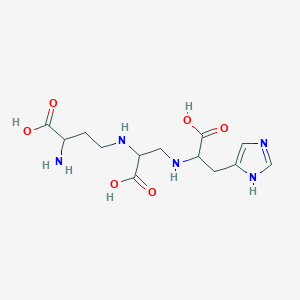

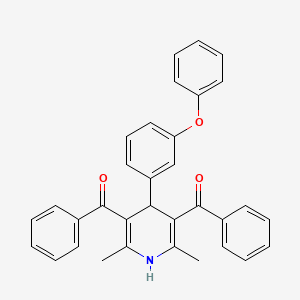

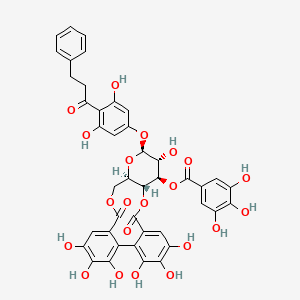
![4-{[(1Z,3Z)-3-[(4-carbamimidoylphenyl)methylidene]-2-oxocycloheptylidene]methyl}benzene-1-carboximidamide](/img/structure/B1247019.png)

![tert-butyl N-[2-[[(2S)-2-[[(2S)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-4-methylpentyl]sulfonodiimidoyl]ethyl]carbamate](/img/structure/B1247022.png)